molecular formula C7H13N5O2 B11085821 N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine

N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine

Cat. No.: B11085821
M. Wt: 199.21 g/mol
InChI Key: LBXLWAKKZCKYIE-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C3H5N3. It is also known by its systematic name: 3-Methyl-1,2,4-triazole. The compound’s structure consists of a triazole ring with a nitro group and an amino group attached. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes::

    Nitration of 3-Methyl-1,2,4-triazole: The compound can be synthesized by nitrating 3-Methyl-1,2,4-triazole using a suitable nitrating agent. The reaction introduces the nitro group at the 5-position of the triazole ring.

    Reductive Amination: Another method involves reductive amination of 3-Methyl-1,2,4-triazole with diethylamine. This process yields N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine.

Industrial Production:: Industrial-scale production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine undergoes various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Oxidation: Oxidation of the amino group may lead to the formation of other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry::

    Building Block: N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine serves as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: Researchers explore its potential as a precursor for drug development.

Biology and Medicine::

    Biological Studies: The compound may be used in studies related to triazole derivatives and their biological activities.

    Pharmacology: Investigations into its pharmacological properties are ongoing.

Industry::

    Agrochemicals: It could find applications in the development of agrochemicals.

    Materials Science: Its unique structure may inspire novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine shares similarities with other triazole derivatives, but its specific features set it apart. Further research can provide a more detailed comparison.

Properties

Molecular Formula

C7H13N5O2

Molecular Weight

199.21 g/mol

IUPAC Name

N,N-diethyl-2-methyl-5-nitro-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13N5O2/c1-4-11(5-2)7-8-6(12(13)14)9-10(7)3/h4-5H2,1-3H3

InChI Key

LBXLWAKKZCKYIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NN1C)[N+](=O)[O-]

Origin of Product

United States

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